molecular formula C11H8BrClFN3O B14075179 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine

5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine

Cat. No.: B14075179
M. Wt: 332.55 g/mol
InChI Key: DAPJQPWHKINWRM-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy functional groups attached to a pyrimidine ring

Preparation Methods

The synthesis of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound may be used in the development of new biochemical assays and as a probe to study biological processes.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine include other pyrimidine derivatives with different substituents. Some examples are:

These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical properties and applications

Properties

Molecular Formula

C11H8BrClFN3O

Molecular Weight

332.55 g/mol

IUPAC Name

5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C11H8BrClFN3O/c1-18-10-7(12)5-15-11(17-10)16-6-2-3-9(14)8(13)4-6/h2-5H,1H3,(H,15,16,17)

InChI Key

DAPJQPWHKINWRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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